Cyclobutyl(2,6-difluorophenyl)methanamine
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Overview
Description
Cyclobutyl(2,6-difluorophenyl)methanamine is a chemical compound that belongs to the class of phenylalkylamines. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(2,6-difluorophenyl)methanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions due to its mild and functional group-tolerant reaction conditions . The general process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(2,6-difluorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclobutyl(2,6-difluorophenyl)methanone, while reduction reactions may produce cyclobutyl(2,6-difluorophenyl)methanol.
Scientific Research Applications
Cyclobutyl(2,6-difluorophenyl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Cyclobutyl(2,6-difluorophenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cyclobutyl(2,6-difluorophenyl)methanamine include:
- Cyclobutyl(2,6-dichlorophenyl)methanamine
- Cyclobutyl(2,6-dibromophenyl)methanamine
- Cyclobutyl(2,6-dimethylphenyl)methanamine
Uniqueness
This compound is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F2N |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
cyclobutyl-(2,6-difluorophenyl)methanamine |
InChI |
InChI=1S/C11H13F2N/c12-8-5-2-6-9(13)10(8)11(14)7-3-1-4-7/h2,5-7,11H,1,3-4,14H2 |
InChI Key |
MRJISWWRFLHQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=C(C=CC=C2F)F)N |
Origin of Product |
United States |
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